molecular formula C5H12ClNO3 B13543919 2-Amino-4-methoxybutanoic acid hydrochloride

2-Amino-4-methoxybutanoic acid hydrochloride

Cat. No.: B13543919
M. Wt: 169.61 g/mol
InChI Key: ZFXOVEPJFBGFGF-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybutanoic acid hydrochloride: is a chemical compound with the following properties:

    IUPAC Name: O-methylhomoserine hydrochloride

    Molecular Formula: C₅H₁₁NO₃·HCl

    Molecular Weight: 169.61 g/mol

    Physical Form: Powder

    Purity: 95%

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the following steps:

    Methylation of Homoserine: Homoserine undergoes methylation to form O-methylhomoserine.

    Hydrochlorination: O-methylhomoserine reacts with hydrochloric acid (HCl) to yield 2-Amino-4-methoxybutanoic acid hydrochloride.

Industrial Production:: While specific industrial production methods may vary, the synthesis typically occurs in a controlled laboratory setting. The compound is then purified for commercial use.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: The compound can undergo hydrolysis, breaking the amide bond.

    Substitution: It can participate in nucleophilic substitution reactions.

    Acid-Base Reactions: Reacts with bases to form salts (e.g., hydrochloride salt).

Common Reagents and Conditions::

    Methylation: Methanol (CH₃OH) and a methylating agent (e.g., diazomethane).

    Hydrochlorination: Hydrochloric acid (HCl) in a solvent (e.g., water or methanol).

Major Products:: The major product is 2-Amino-4-methoxybutanoic acid hydrochloride itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its role in biochemical pathways.

    Medicine: Studied for potential therapeutic effects.

    Industry: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. it likely involves interactions with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

While 2-Amino-4-methoxybutanoic acid hydrochloride is unique in its structure, similar compounds include:

Remember that this compound’s applications and properties continue to be explored by researchers worldwide

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

2-amino-4-methoxybutanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H

InChI Key

ZFXOVEPJFBGFGF-UHFFFAOYSA-N

Canonical SMILES

COCCC(C(=O)O)N.Cl

Origin of Product

United States

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